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1-Myristoyl-2-linoleoyl-sn-glycerol -

1-Myristoyl-2-linoleoyl-sn-glycerol

Catalog Number: EVT-1587606
CAS Number:
Molecular Formula: C35H64O5
Molecular Weight: 564.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-myristoyl-2-linoleoyl-sn-glycerol is a 1,2-diacyl-sn-glycerol that has myristoyl and linoleoyl as 1- and 2-acyl groups respectively. It has a role as a mouse metabolite. It is a 1,2-diacyl-sn-glycerol and a tetradecanoate ester. It derives from a linoleic acid.
DG(14:0/18:2(9Z, 12Z)/0:0)[iso2], also known as DG(14:0/18:2/0:0) or diacylglycerol(32:2), belongs to the class of organic compounds known as lineolic acids and derivatives. These are derivatives of lineolic acid. Lineolic acid is a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions. Thus, DG(14:0/18:2(9Z, 12Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(14:0/18:2(9Z, 12Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(14:0/18:2(9Z, 12Z)/0:0)[iso2] has been found throughout all human tissues, and has also been detected in multiple biofluids, such as blood and urine. Within the cell, DG(14:0/18:2(9Z, 12Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, DG(14:0/18:2(9Z, 12Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(14:0/18:2(9Z, 12Z)) pathway and phosphatidylethanolamine biosynthesis pe(14:0/18:2(9Z, 12Z)) pathway. DG(14:0/18:2(9Z, 12Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(14:0/18:2(9Z, 12Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(14:0/18:2(9Z, 12Z)/18:3(9Z, 12Z, 15Z)) pathway, de novo triacylglycerol biosynthesis TG(14:0/18:2(9Z, 12Z)/20:3(5Z, 8Z, 11Z)) pathway, and de novo triacylglycerol biosynthesis TG(14:0/18:2(9Z, 12Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway.
Overview

1-Myristoyl-2-linoleoyl-sn-glycerol is a specific type of diacylglycerol characterized by the presence of myristoyl and linoleoyl fatty acid chains at the 1- and 2-positions of the glycerol backbone, respectively. This compound is classified as a 1,2-diacyl-sn-glycerol and is notable for its role in various biological processes, including lipid metabolism and cellular signaling. It has been identified in human tissues and biofluids, indicating its significance in metabolic pathways such as phosphatidylcholine and phosphatidylethanolamine biosynthesis .

Synthesis Analysis

Methods

The synthesis of 1-myristoyl-2-linoleoyl-sn-glycerol can be approached through several methods, including enzymatic synthesis and chemical synthesis. Enzymatic methods often utilize lipases that selectively acylate glycerol with specific fatty acids, while chemical synthesis may involve standard organic reactions such as esterification.

Technical Details

For instance, one common method involves the use of a lipase from Candida rugosa, which exhibits regioselectivity that favors the formation of diacylglycerols with distinct acyl groups. The synthesis can be optimized by controlling reaction conditions such as temperature, substrate concentration, and enzyme activity to achieve high yields of the desired product .

Molecular Structure Analysis

Structure

The molecular formula of 1-myristoyl-2-linoleoyl-sn-glycerol is C35H64O5, with a molecular weight of approximately 564.9 g/mol. The IUPAC name is [(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate, reflecting its complex structure that includes a glycerol backbone esterified with two fatty acids.

Data

The structural representation can be derived from its InChI key (WVBVUWWRPSWGDS-JWVBYZEHSA-N), which provides a unique identifier for the compound in chemical databases. The compound's stereochemistry plays a crucial role in its biological activity .

Chemical Reactions Analysis

Reactions

1-Myristoyl-2-linoleoyl-sn-glycerol participates in various chemical reactions typical of diacylglycerols. These include hydrolysis by lipases to release free fatty acids and glycerol, as well as transesterification reactions where it can serve as a substrate for further modifications.

Technical Details

The reactivity of this compound is influenced by the unsaturation in the linoleoyl chain, which can undergo oxidation or participate in radical reactions under certain conditions. Understanding these reactions is essential for applications in biochemistry and pharmacology .

Mechanism of Action

Process

In biological systems, 1-myristoyl-2-linoleoyl-sn-glycerol acts as a signaling molecule influencing various cellular processes. Its mechanism involves activation of specific pathways related to lipid metabolism and cellular signaling cascades.

Data

Research has shown that this compound can modulate the activity of certain enzymes involved in lipid biosynthesis and may play a role in cellular responses to metabolic changes. For example, it has been implicated in pathways related to phosphatidylcholine biosynthesis, which is crucial for membrane integrity and function .

Physical and Chemical Properties Analysis

Physical Properties

1-Myristoyl-2-linoleoyl-sn-glycerol is typically a viscous liquid at room temperature due to its long fatty acid chains. Its solubility characteristics are influenced by the polarity of the glycerol backbone and the hydrophobic nature of the fatty acids.

Chemical Properties

The compound exhibits stability under neutral pH conditions but may hydrolyze under acidic or basic environments. Its melting point and boiling point are not well-defined due to its complex structure and potential for varying degrees of saturation among different samples .

Applications

Scientific Uses

This compound has significant applications in scientific research, particularly in studies related to lipid metabolism, cell signaling, and membrane biology. It serves as a model compound for understanding the behavior of diacylglycerols in biological systems and is used in various assays to investigate lipid-related diseases.

Additionally, its role as a metabolite suggests potential implications in therapeutic strategies targeting metabolic disorders or conditions related to lipid dysregulation .

Biosynthesis and Metabolic Pathways of 1-Myristoyl-2-linoleoyl-sn-glycerol

1-Myristoyl-2-linoleoyl-sn-glycerol (MLG) is an asymmetric diacylglycerol (DAG) characterized by a sn-1 myristoyl (C14:0) group and a sn-2 linoleoyl (C18:2 Δ9,12) group. Its biosynthesis involves highly regulated enzymatic processes that ensure positional specificity of fatty acyl incorporation, primarily occurring within the endoplasmic reticulum across eukaryotic organisms. The compound serves as a metabolic intermediate in triacylglycerol (TAG) and phospholipid biosynthesis and exhibits signaling functions in certain biological contexts [8].

Enzymatic Mechanisms of Diacylglycerol Acyltransferase (DGAT) in Asymmetric Acyl Group Incorporation

Diacylglycerol acyltransferases (DGATs) catalyze the committed step in triacylglycerol biosynthesis, transferring a fatty acyl group from acyl-CoA to the sn-3 position of DAG substrates like MLG. Two genetically distinct DGAT families, DGAT1 and DGAT2, exhibit critical roles in asymmetric DAG acylation, though with differing mechanisms and substrate preferences:

  • DGAT1 (Membrane-Bound O-Acyltransferase Family): This enzyme belongs to the membrane-bound O-acyltransferase (MBOAT) superfamily. DGAT1 exhibits broad substrate specificity but demonstrates a notable preference for DAG substrates containing polyunsaturated fatty acids at the sn-2 position, such as the linoleoyl group in MLG [2] [6]. Its active site contains universally conserved residues critical for catalysis. Mutagenesis studies identify a perfectly conserved proline (e.g., P248 in A. aegypti DGAT1) and phenylalanine (e.g., F344 in A. aegypti DGAT1) essential for enzyme activity across species. These residues are proposed to be involved in maintaining the structural integrity of the active site or facilitating substrate binding [6]. Topological studies suggest a multi-transmembrane domain structure with the catalytic domain likely facing the cytosol [2] [3].

  • DGAT2: Belonging to a separate gene family, DGAT2 proteins are smaller than DGAT1s (~40 kDa vs. ~55 kDa) and possess fewer transmembrane domains. Despite lacking sequence homology to DGAT1, DGAT2 also demonstrates regioselectivity. Key conserved motifs include the HPHG tetrapeptide, where mutation of the histidine (e.g., H195 in murine DGAT2) severely impairs activity. Murine DGAT2 topology features an N-terminal transmembrane domain anchoring the protein, with the bulk of the protein, including the catalytic domain, facing the cytosol [2] [3] [6]. Unlike DGAT1, DGAT2 is often considered more critical for bulk TAG synthesis and shows sensitivity to certain inhibitors.

Molecular Determinants of MLG Recognition: Both DGAT enzymes demonstrate selectivity for DAGs with specific acyl chain compositions and positions. The presence of the unsaturated linoleate at the sn-2 position of MLG likely facilitates its recognition as a substrate by DGAT enzymes, particularly DGAT1. The spatial arrangement within the enzyme's substrate-binding pocket accommodates the saturated myristate at sn-1 and the kinked linoleate at sn-2, positioning the free sn-3 hydroxyl for nucleophilic attack on the thioester bond of the incoming acyl-CoA [3] [6].

Table 1: Conserved Sequence Motifs and Residues in DGAT Enzymes Relevant to DAG/MLG Metabolism

DGAT TypeConserved Motif/ResidueLocation/Proposed RoleImpact of MutationConservation Level
DGAT1P248 (A. aegypti numbering)Putative catalytic domainAbolishes activityUniversal across all DGAT1s
DGAT1F344 (A. aegypti numbering)Putative catalytic domainAbolishes activityUniversal across all DGAT1s
DGAT2HPHG (e.g., H195 in mouse)Cytosolic domainSeverely impairs catalysisHighly conserved in DGAT2s
DGAT2YFP131 (Yeast)ER luminal loop (yeast specific)Impairs catalysis (yeast)Yeast DGAT2 specific

Role of sn-Glycerol-3-Phosphate Acyltransferase in Position-Specific Esterification

The initial commitment to glycerolipid biosynthesis and the establishment of asymmetry in molecules like MLG occur at the sn-glycerol-3-phosphate (G3P) acylation step, preceding DAG formation:

  • sn-Glycerol-3-Phosphate Acyltransferase (GPAT): This enzyme catalyzes the first acylation step, typically esterifying G3P at the sn-1 position with a CoA-activated fatty acid. Mammalian GPAT isoforms demonstrate selectivity for saturated fatty acids like myristate (C14:0) or palmitate (C16:0). This selectivity explains the predominant incorporation of saturated fatty acids at the sn-1 position of subsequent glycerolipids, including MLG [6].
  • 1-Acylglycerol-3-Phosphate Acyltransferase (AGPAT/LPAT): The resulting lysophosphatidic acid (1-acyl-sn-glycerol-3-phosphate) is then acylated at the sn-2 position by AGPAT. These enzymes exhibit a strong preference for unsaturated fatty acyl-CoAs, particularly linoleoyl-CoA (C18:2) and oleoyl-CoA (C18:1). This enzymatic preference is the primary determinant for the enrichment of unsaturated fatty acids like linoleate at the sn-2 position in phospholipids and diacylglycerols like MLG [6].
  • Formation of 1-Myristoyl-2-Linoleoyl-sn-Glycerol: Following dephosphorylation of phosphatidic acid (PA) by phosphatidic acid phosphatases (PAPs), the resulting DAG (1-myristoyl-2-linoleoyl-sn-glycerol) is produced. This DAG can then either be utilized for phospholipid synthesis (e.g., phosphatidylcholine via the CDP-choline pathway) or serve as the direct substrate for DGAT-mediated TAG synthesis [6] [8].

Coordination of Acyltransferases: The sequential actions of GPAT and AGPAT ensure the characteristic asymmetric distribution of fatty acids in glycerolipids. The selectivity of GPAT for saturated acyl-CoAs at sn-1 and AGPAT for unsaturated acyl-CoAs at sn-2 is a conserved feature across eukaryotes, directly leading to the specific structure of MLG.

Interspecies Variability in Biosynthetic Pathways: Comparative Analysis of Mouse (Mus musculus) and Saccharomyces cerevisiae Models

Significant differences exist in the enzymatic machinery and genetic regulation of MLG and TAG biosynthesis between mammals (mouse) and yeast (S. cerevisiae), reflecting evolutionary adaptation:

  • DGAT Isoforms and Redundancy:
  • Mouse (Mus musculus): Possesses both DGAT1 and DGAT2 enzymes with non-redundant physiological roles. DGAT1 (Gene ID: 13350) is widely expressed, with highest levels in the intestine and adipose tissue. DGAT1 knockout mice are viable, resistant to diet-induced obesity, and show only moderate reductions in tissue TAG, indicating functional compensation or alternative pathways [2]. DGAT2 expression is also widespread but crucial during development; DGAT2 knockout mice exhibit severe lipopenia and die shortly after birth, demonstrating DGAT1 cannot compensate for DGAT2 loss in neonatal TAG synthesis [2] [6]. Both enzymes utilize MLG as a substrate for TAG synthesis.
  • Yeast (Saccharomyces cerevisiae): Lacks a DGAT1 homolog. TAG synthesis primarily depends on DGAT2 (encoded by DGA1) and the phospholipid:diacylglycerol acyltransferase Lro1p. DGA1 deletion significantly reduces TAG levels. Yeast DGAT2 (Dga1p) topology differs from murine DGAT2; it features a long endoplasmic reticulum luminal loop after the first transmembrane domain containing a critical YFP131 motif, which is absent in mammalian DGAT2. Mutation of YFP131 severely impairs yeast DGAT2 activity, highlighting a key structural and functional divergence [3] [4]. The quadruple mutant strain H1246 (dga1Δ lro1Δ are1Δ are2Δ) lacks any detectable TAG or steryl ester synthesis [3] [4].

  • Murine DGAT1 is sensitive to specific inhibitors and exhibits broader acyl-CoA specificity compared to DGAT2. Murine DGAT2 determines VLDL particle size but not particle number [2].
  • Yeast Dga1p (DGAT2) is the primary acyl-CoA-dependent DGAT and is essential for most TAG synthesis, especially under standard growth conditions. Its activity and substrate handling may reflect adaptations to the yeast lipidome and environment [3] [4].

  • Regulation and Physiological Context:

  • Mouse DGAT1 expression is regulated by metabolic signals (e.g., SREBP, ChREBP) and hormones (e.g., insulin). Intestine-specific Dgat1 deficiency in mice reduces cholesterol absorption and improves atherosclerosis in models [2].
  • Yeast DGA1 expression is regulated by nutrient status and growth phase, often induced during stationary phase or under conditions promoting lipid storage [3] [4].

Table 2: Comparative Analysis of DGAT Systems in Mouse and Yeast Relevant to MLG Metabolism

FeatureMouse (Mus musculus)Yeast (Saccharomyces cerevisiae)
Primary DGAT GenesDGAT1 (MGI:1333825), DGAT2DGA1 (DGAT2 type), LRO1 (PDAT)
DGAT1 Homolog Present?YesNo
Key DGAT for MLG UtilizationDGAT1 & DGAT2Dga1p (DGAT2)
Essential DGAT GeneDGAT2 (Lethal knockout)DGA1 (Viable knockout, reduced TAG)
Critical Motif (DGAT2)HPHG (e.g., His195)YFP131, Luminal loop motif
Major Redundant PathwaysMinor (MGAT, PDAT?)Lro1p (PDAT), Are1p/Are2p (minor ASAT DGAT activity)
Subcellular LocalizationEndoplasmic Reticulum MembraneEndoplasmic Reticulum Membrane
RegulationNutritional, Hormonal (Insulin, SREBP)Nutrient Status, Growth Phase

These comparative analyses underscore that while the core pathway of asymmetric DAG (like MLG) and TAG biosynthesis is conserved, the specific enzymes involved, their structural features, regulation, and physiological importance exhibit significant species-specific adaptations. Understanding these differences is crucial when extrapolating findings from model organisms to humans or when engineering lipid metabolism in various species [2] [3] [4].

Properties

Product Name

1-Myristoyl-2-linoleoyl-sn-glycerol

IUPAC Name

[(2S)-1-hydroxy-3-tetradecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate

Molecular Formula

C35H64O5

Molecular Weight

564.9 g/mol

InChI

InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28-30-35(38)40-33(31-36)32-39-34(37)29-27-25-23-21-19-14-12-10-8-6-4-2/h11,13,16-17,33,36H,3-10,12,14-15,18-32H2,1-2H3/b13-11-,17-16-/t33-/m0/s1

InChI Key

WVBVUWWRPSWGDS-JWVBYZEHSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

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